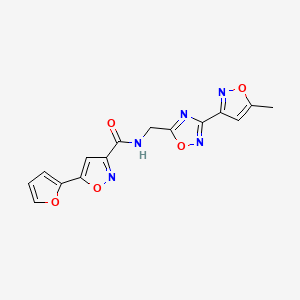
5-(furan-2-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(furan-2-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C15H11N5O5 and its molecular weight is 341.283. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 5-(furan-2-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide is a synthetic organic molecule characterized by its complex structure, which includes a furan ring, isoxazole, and oxadiazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial and antifungal properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H11N5O5, with a molecular weight of approximately 341.283 g/mol. Its structural complexity allows for various interactions with biological targets, making it a candidate for drug development.
| Property | Value |
|---|---|
| Molecular Formula | C15H11N5O5 |
| Molecular Weight | 341.283 g/mol |
| Purity | ≥ 95% |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds containing oxadiazole and isoxazole rings. For instance, a study investigated various derivatives of benzamides with oxadiazole moieties, revealing promising antifungal activity against Botrytis cinerea with an EC50 value of 14.44 μg/mL for some derivatives . This suggests that the presence of the oxadiazole ring could enhance the biological activity of the compound.
Case Study: Antifungal Activity
In a comparative study, several compounds were evaluated for their antifungal efficacy against different pathogens. The results indicated that compounds similar to This compound exhibited varying degrees of inhibition against Fusarium graminearum and Marssonina mali, with some showing weak activity (less than 25% inhibition) .
The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors within microbial cells. The heterocyclic structures present in the compound can facilitate binding to active sites on these targets, potentially inhibiting their function and leading to antimicrobial effects.
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of any new compound. In one study focusing on zebrafish embryos, various derivatives were tested for toxicity, indicating that while some compounds showed low toxicity at certain concentrations, others exhibited significant adverse effects . This highlights the importance of thorough evaluation during the drug development process.
Eigenschaften
IUPAC Name |
5-(furan-2-yl)-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O5/c1-8-5-9(18-23-8)14-17-13(25-20-14)7-16-15(21)10-6-12(24-19-10)11-3-2-4-22-11/h2-6H,7H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTMGFFPDGNKPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=NOC(=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













